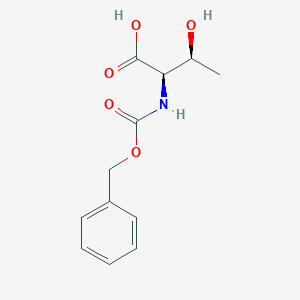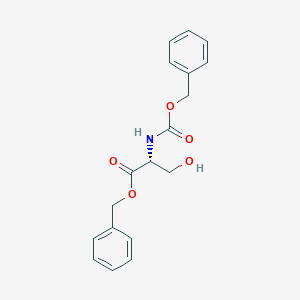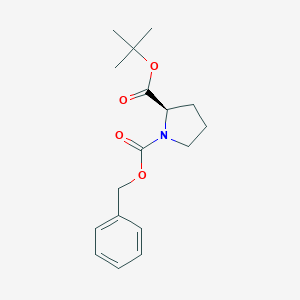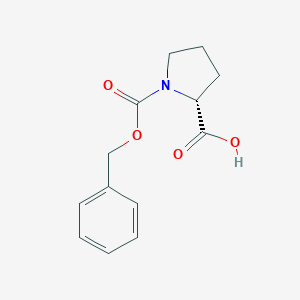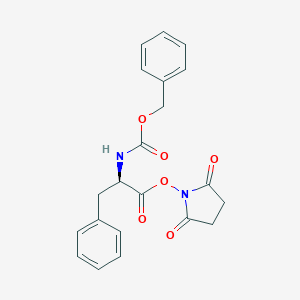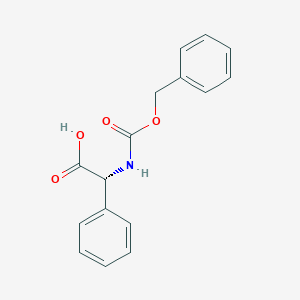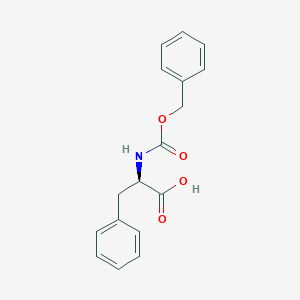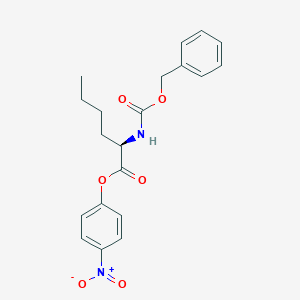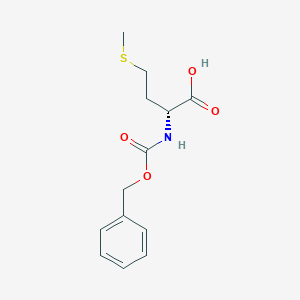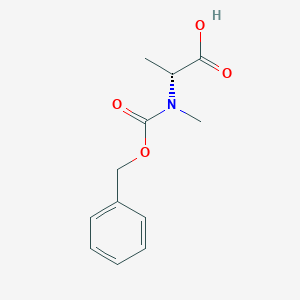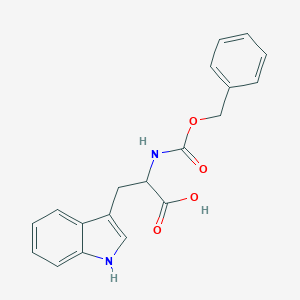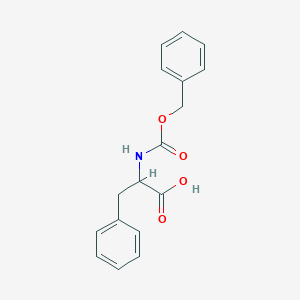
(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the Corey-Bakshi-Shibata (CBS) reduction . This method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst . Another method that might be relevant is the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .Chemical Reactions Analysis
The chemical reactions involving “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” would depend on the conditions and the other reactants present. As mentioned earlier, these compounds could potentially be involved in CBS reductions or carbonylation reactions .Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds of Plants
Carboxylic acids, including (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, have been studied for their biological activities. A review highlights that certain natural carboxylic acids possess significant antioxidant, antimicrobial, and cytotoxic properties. The study establishes a correlation between the structure of these acids and their bioactivity, emphasizing that the number of hydroxyl groups and conjugated bonds plays a crucial role in determining the bioactivity of these compounds. This indicates that compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid could have potential applications in areas requiring antioxidant, antimicrobial, or cytotoxic effects (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Modification
Levulinic Acid in Drug Synthesis
The derivative of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, Levulinic acid (LEV), has been identified as a key building block chemical derived entirely from biomass. It's noted for its flexibility and unique properties during drug synthesis, offering benefits like cost reduction, cleaner reactions, and potential in the field of medicine. LEV and its derivatives can be used to synthesize a variety of value-added chemicals and play a role in cancer treatment, medical materials, and other medical fields. This highlights the importance of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the field of drug development and medical research (Zhang et al., 2021).
Analytical Chemistry Applications
Ninhydrin Reaction for Amino Acid Analysis
In agricultural and biomedical sciences, the ninhydrin reaction, which interacts with amino groups to form chromophores like Ruhemann's purple, is widely used. It's utilized for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. The adaptability of the ninhydrin reaction for various analytical purposes, including specialized needs in analytical chemistry and biochemistry, suggests potential applications for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in similar analytical methods, given its amino group that might interact with ninhydrin (Friedman, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTCSQWUYUML-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448115 |
Source


|
| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |
CAS RN |
2900-20-1 |
Source


|
| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

